Boc-D-Glu-OBzl

描述

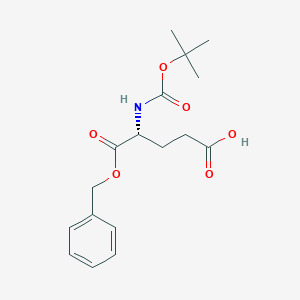

Boc-D-Glu-OBzl (tert-butoxycarbonyl-D-glutamic acid γ-benzyl ester) is a protected derivative of D-glutamic acid, widely used in peptide synthesis. Its structure includes:

- Boc (tert-butoxycarbonyl): Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid) .

- Benzyl (Bzl) ester: Protects the γ-carboxylic acid, cleaved via hydrogenolysis or catalytic reduction .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The general procedure includes:

Protection of the Amino Group: The amino group of D-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques .

化学反应分析

Types of Reactions:

Deprotection Reactions: Boc-D-Glu-OBzl undergoes deprotection reactions to remove the Boc and benzyl protecting groups. This is typically achieved using trifluoroacetic acid (TFA) for Boc removal and hydrogenation for benzyl removal.

Substitution Reactions: The compound can undergo substitution reactions where the benzyl ester group is replaced with other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation with palladium on carbon (Pd/C) for benzyl removal.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products:

Deprotected Amino Acid: Removal of the Boc and benzyl groups yields D-glutamic acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of D-glutamic acid can be obtained.

科学研究应用

Applications in Peptide Synthesis

Boc-D-Glu-OBzl is widely used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences. The protection offered by the Boc group prevents premature reactions during synthesis, thus enhancing yield and purity.

Benefits in Solid-Phase Peptide Synthesis

- Protection Against Side Reactions : The Boc protecting group effectively shields the amino group from unwanted reactions during coupling steps.

- Facilitation of Cleavage : The Boc group can be removed under mild acidic conditions, allowing for the selective release of the peptide from the resin.

Protein Modification and Functionalization

This compound has gained attention in the realm of protein engineering, particularly in site-specific modifications of proteins. This compound can be incorporated into proteins to introduce functionalities that enhance their properties or activities.

Case Study: Site-Specific Incorporation

A study demonstrated the incorporation of this compound into proteins via genetic code expansion techniques. This approach allows for the introduction of non-canonical amino acids at specific sites, enabling novel modifications such as:

- N-terminal pyroglutamation : Enhancing protein stability and activity.

- Caging Glu residues : Modifying enzyme active sites to control activity temporally.

作用机制

The mechanism of action of Boc-D-Glu-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide chain elongation, while the benzyl ester protects the carboxyl group. These protecting groups are removed under specific conditions to yield the desired peptide .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₇H₂₃NO₆

- Molecular Weight : 337.36–337.37 g/mol

- CAS Number : 34404-30-3 (primary), 30924-93-7 (alternative)

- Purity : >98% (typical for research-grade material)

- Storage : -20°C (1 month) or -80°C (6 months) .

Z-D-Glu-OBzl

Key Differences :

- Protecting Group: Benzyloxycarbonyl (Z) instead of Boc on the α-amino group.

- Deprotection: Z-group removal requires hydrogenolysis, contrasting with Boc’s acid sensitivity .

- Molecular Formula: C₂₀H₂₁NO₆

- Molecular Weight : 371.4 g/mol .

- CAS Number : 65706-99-2 .

| Property | Boc-D-Glu-OBzl | Z-D-Glu-OBzl |

|---|---|---|

| Protecting Group (α-NH₂) | Boc | Z (Benzyloxycarbonyl) |

| Deprotection Method | Acid (e.g., TFA) | Hydrogenolysis |

| Molecular Weight | 337.36 g/mol | 371.4 g/mol |

| Price (25g) | ~$690 (CNY equivalent) | Not explicitly listed |

Boc-D-Glu(OBzl)-OSu

Key Differences :

- Functional Group : Contains an N-hydroxysuccinimide (OSu) active ester for efficient peptide coupling .

- Reactivity : Enhanced reactivity in amide bond formation without additional activating agents.

- Molecular Formula : C₂₁H₂₆N₂O₈

- Molecular Weight : 434.44 g/mol .

- CAS Number : 18800-76-5 .

| Property | This compound | Boc-D-Glu(OBzl)-OSu |

|---|---|---|

| Reactivity | Requires activation | Pre-activated (OSu ester) |

| Molecular Weight | 337.36 g/mol | 434.44 g/mol |

| Application | General synthesis | High-yield couplings |

This compound·DCHA (Dicyclohexylamine Salt)

Key Differences :

- Form : DCHA salt improves solubility in organic solvents .

- Molecular Weight : 518.7 g/mol (vs. 337.36 for free acid) .

- Storage : Enhanced stability at 2–8°C compared to the free acid .

| Property | This compound | This compound·DCHA |

|---|---|---|

| Solubility | Moderate in organic solvents | Improved with DCHA |

| Stability | -80°C required | Stable at 2–8°C |

| Price (25g) | ~$690 | \sim$480 |

Boc-D-Glu(OBzl)-OH

Key Differences :

- Protection: Only the α-amino group is Boc-protected; γ-carboxylic acid is free (-OH) .

- CAS Number : 35793-73-8 .

- Application : Used in syntheses requiring selective γ-carboxylic acid activation.

Stability and Handling Recommendations

生物活性

Boc-D-Glu-OBzl, or N-tert-butoxycarbonyl-D-glutamic acid benzyl ester, is a compound widely utilized in peptide synthesis and has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-glutamic acid and a benzyl ester on the side chain. The molecular formula is . The synthesis typically involves multiple steps, including the protection of functional groups to facilitate solid-phase peptide synthesis (SPPS).

Synthesis Steps:

- Protection of D-Glutamic Acid : The amino group is protected using Boc, while the carboxylic acid is converted to a benzyl ester.

- Coupling Reactions : The protected D-glutamic acid can be coupled with other amino acids to form peptides.

- Deprotection : After synthesis, the Boc and benzyl groups are removed to yield the active peptide.

Biological Activity

This compound serves as a crucial building block in the synthesis of bioactive peptides. Its biological activities can be attributed to its structural features, which influence interactions with biological systems.

Key Biological Properties:

- Peptide Synthesis : It is primarily used in SPPS, allowing for the creation of peptides with specific sequences that can exhibit various biological functions.

- Potential Antimicrobial Activity : Some derivatives of this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes, indicating potential applications in developing antimicrobial agents .

- Role in Drug Design : The compound's ability to form stable prodrugs enhances oral bioavailability, making it suitable for pharmaceutical applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Here are notable findings:

- Antimicrobial Activity Study :

-

Peptide Stability Research :

- Research focused on the stability of dipeptide model prodrugs incorporating this compound demonstrated that these compounds maintained stability under gastrointestinal conditions while being effectively transported via oligopeptide transporters .

- This property is critical for developing oral medications with improved absorption profiles.

- Fluorescent Labeling Applications :

Comparative Analysis

The unique properties of this compound can be contrasted with other similar compounds in terms of structure and biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Boc-Ala-OH | Contains only L-alanine | Simpler structure; lacks D-glutamic acid component |

| Boc-D-Glu(OBzl)-OH | Contains D-glutamic acid | Focuses on D-isomer; used primarily in peptide synthesis |

| Fmoc-Ala-D-Glu(OBzl) | Fmoc protecting group instead | Different stability and reactivity profile |

| Boc-Val-D-Glu(OBzl) | Valine instead of alanine | Variation in hydrophobicity affecting biological activity |

常见问题

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Boc-D-Glu-OBzl with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize chiral auxiliary selection (e.g., Boc protection for stereochemical stability) and reaction condition optimization (e.g., low-temperature coupling to minimize racemization). Use chiral HPLC or polarimetry to monitor enantiomeric excess during synthesis. Post-synthesis purification via flash chromatography with chiral stationary phases can further enhance purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels. Analyze degradation products using LC-MS and NMR spectroscopy. Quantify stability via kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard lab conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Combine H/C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify protective groups (e.g., Boc and benzyl ester). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in this compound structural studies?

Apply multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra. For ambiguous stereochemical assignments, compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT). Replicate studies under inert atmospheres to rule out oxidation artifacts .

Q. What experimental designs are optimal for studying this compound’s reactivity in peptide coupling reactions?

Use a factorial design to test coupling agents (e.g., HATU vs. DCC), solvents (e.g., DMF vs. THF), and bases (e.g., DIEA vs. NMM). Monitor reaction efficiency via F NMR (if fluorinated reagents are used) or by quantifying unreacted starting material with reverse-phase HPLC. Include negative controls (e.g., omitting coupling agents) to identify side reactions .

Q. How can computational models enhance mechanistic understanding of this compound’s behavior in solid-phase peptide synthesis (SPPS)?

Perform molecular dynamics (MD) simulations to study steric effects during resin-bound peptide elongation. Pair computational data with empirical results (e.g., coupling yields under varying solvent polarities) to validate models. Use DFT to predict activation energies for Boc-deprotection steps, optimizing reaction conditions for minimal side-product formation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) such as reaction temperature and stoichiometry. Use design of experiments (DoE) to identify robust operating ranges. Establish in-process controls (e.g., inline FTIR for real-time monitoring) and validate purity thresholds with orthogonal analytical methods .

Q. Methodological Guidance for Data Contradiction Analysis

Q. How should researchers address discrepancies in reported this compound bioactivity data across studies?

- Step 1: Systematically compare experimental variables (e.g., cell lines, assay protocols) using a PRISMA-style literature review.

- Step 2: Replicate key studies under standardized conditions, controlling for common confounders (e.g., endotoxin levels in biological assays).

- Step 3: Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity and identify moderating factors (e.g., solvent choice in in vitro assays) .

Q. Tables for Quick Reference

属性

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-30-3 | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。